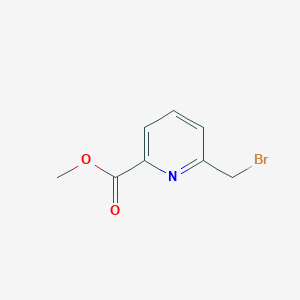![molecular formula C20H14N2O2 B141706 2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione CAS No. 127784-27-4](/img/structure/B141706.png)
2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- typically involves multicomponent reactions. One common method includes the tandem addition of an amine and a thiol to an aromatic dialdehyde, which engages a selective three-component assembly of the isoindole . Another approach involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of multicomponent reactions and selective activation of functional groups are likely employed to achieve high yields and purity in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindole derivatives with additional oxygen functionalities, while reduction could produce more saturated isoindole compounds.
Applications De Recherche Scientifique
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes due to its ability to interact with various biomolecules.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Mécanisme D'action
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit protein kinase CK2 by binding to its active site, thereby blocking its activity . The pathways involved in its action are often related to signal transduction and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1H-isoindole: Another isoindole derivative with similar structural features.
Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one: A compound with a spiro structure that shares the isoindole core.
Uniqueness
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable fluorescent derivatives makes it particularly valuable for imaging applications .
Propriétés
Numéro CAS |
127784-27-4 |
|---|---|
Formule moléculaire |
C20H14N2O2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2 |
Clé InChI |
SYHUJFZETSNGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















